molecular formula C22H21NO3 B11304444 3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one

3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one

Cat. No.: B11304444
M. Wt: 347.4 g/mol
InChI Key: DQMKFZFSBLOPOZ-UHFFFAOYSA-N
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Description

3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes a cyclopentane, chromene, and oxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction, where starting materials such as phenethylamine, chromene derivatives, and appropriate aldehydes or ketones are reacted under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids or bases to facilitate the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and pressure conditions are also critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule.

Scientific Research Applications

3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often include binding to active sites, altering protein conformation, or affecting signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its fused ring system, which combines multiple heterocyclic moieties

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

4-(2-phenylethyl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C22H21NO3/c24-22-18-8-4-7-16(18)17-9-10-20-19(21(17)26-22)13-23(14-25-20)12-11-15-5-2-1-3-6-15/h1-3,5-6,9-10H,4,7-8,11-14H2

InChI Key

DQMKFZFSBLOPOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)CCC5=CC=CC=C5

Origin of Product

United States

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